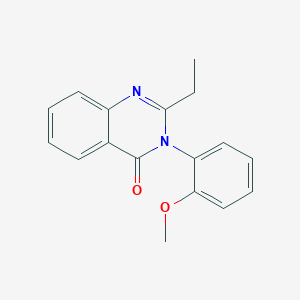![molecular formula C19H20N4O4S B11997245 5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)
5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: MTT , is a heterocyclic compound. Its chemical structure consists of a triazole ring fused with a thiol group and substituted phenyl rings. Let’s break it down:
Triazole Ring: The triazole moiety (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to MTT.
Thiol Group: The thiol (-SH) group contributes to MTT’s reactivity and biological activity.
Substituted Phenyl Rings: The compound features a 4-methoxyphenyl group and a 2,3,4-trimethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes::
Heterocyclization Approach: MTT can be synthesized via heterocyclization of appropriate precursors. For example, the reaction of 4-methoxybenzaldehyde with 2,3,4-trimethoxyaniline in the presence of thiosemicarbazide yields MTT.
Cyclization of Thiosemicarbazide: Thiosemicarbazide reacts with 4-methoxybenzaldehyde and 2,3,4-trimethoxyaniline under acidic conditions to form MTT.
Industrial Production:: MTT is not commonly produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
Analyse Des Réactions Chimiques
MTT undergoes various reactions:
Oxidation: MTT can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of MTT leads to the formation of the corresponding thiol or disulfide compounds.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
Major products depend on reaction conditions and substituents. For example, oxidation yields MTT sulfoxide or sulfone derivatives.
Applications De Recherche Scientifique
MTT finds applications in various fields:
Biochemistry: Used as a redox indicator in cell viability assays (e.g., MTT assay).
Anticancer Research: Investigated for potential anticancer properties due to its impact on mitochondrial function.
Antioxidant Activity: MTT exhibits antioxidant effects.
Metal Chelation: MTT can chelate metal ions.
Mécanisme D'action
MTT’s mechanism involves:
Mitochondrial Function: It affects mitochondrial respiration and energy production.
Redox Cycling: MTT undergoes redox cycling, influencing cellular redox balance.
Comparaison Avec Des Composés Similaires
MTT stands out due to its triazole-thiol combination. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., cysteine).
Propriétés
Formule moléculaire |
C19H20N4O4S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-5-12(6-9-14)18-21-22-19(28)23(18)20-11-13-7-10-15(25-2)17(27-4)16(13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
Clé InChI |
RVZSVSAMASIINM-RGVLZGJSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)





![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)



![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
